molecular formula C24H25N5O2 B14102705 1-methyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

1-methyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14102705
M. Wt: 415.5 g/mol
InChI Key: RKTZILNMCZUTCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[1,2-g]purine structure, followed by the introduction of methyl and phenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-methyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-2-[1-(2-methylphenyl)vinyl]benzene: A structurally related compound with different functional groups and reactivity.

    Other pyrimido[1,2-g]purine derivatives: Compounds with similar core structures but varying substituents.

Uniqueness

1-methyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is unique due to its specific combination of methyl and phenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H25N5O2

Molecular Weight

415.5 g/mol

IUPAC Name

1-methyl-9-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C24H25N5O2/c1-16-7-4-9-18(13-16)15-29-22(30)20-21(26(3)24(29)31)25-23-27(11-6-12-28(20)23)19-10-5-8-17(2)14-19/h4-5,7-10,13-14H,6,11-12,15H2,1-3H3

InChI Key

RKTZILNMCZUTCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=CC(=C5)C)N(C2=O)C

Origin of Product

United States

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